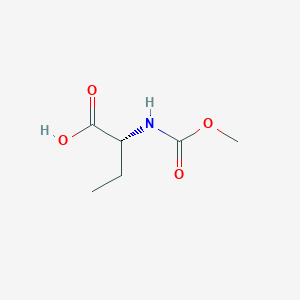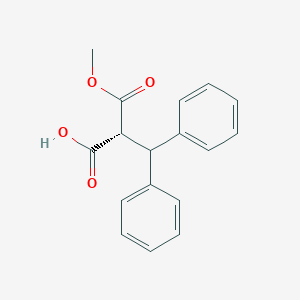
(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is an organic compound characterized by its unique structure, which includes a methoxycarbonyl group and two phenyl groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
Industrial production of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid may involve large-scale esterification processes using flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds share the methoxycarbonyl group and are used in peptide synthesis.
α,β-Unsaturated carbonyl compounds: These compounds are key building blocks in organic chemistry and share similar reactivity patterns.
Burgess reagent: This compound also contains a methoxycarbonyl group and is used as a dehydrating agent.
Uniqueness
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is unique due to its specific structure, which includes two phenyl groups that influence its chemical properties and reactivity. This structural feature distinguishes it from other methoxycarbonyl-containing compounds and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(2R)-2-benzhydryl-3-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m1/s1 |
Clé InChI |
MJOIFVQVKWJWTB-OAHLLOKOSA-N |
SMILES isomérique |
COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)

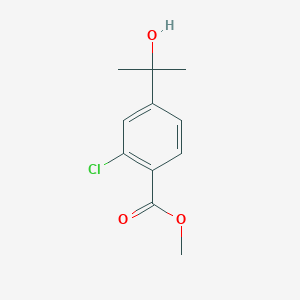

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)
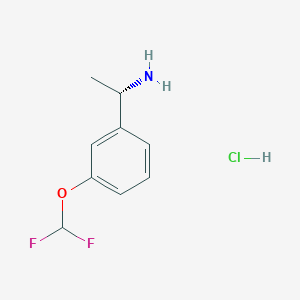
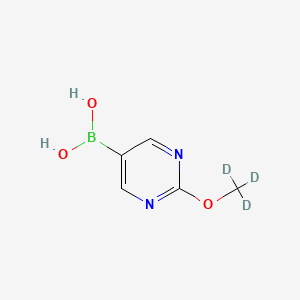
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
